2-Chloro-3h-indol-3-one

Organic Synthesis Nucleophilic Substitution Regioselectivity

2-Chloro-3H-indol-3-one (isatin α-chloride) is the electrophilic intermediate of choice for constructing 3-substituted indol-2-one scaffolds unreachable with isatin. Its unique regiodivergent reactivity—forming 3-substituted indol-2-ones with N-/S-nucleophiles and 2- or 3-substituted indol-3-ones with C-nucleophiles—eliminates the need for multiple reagents. The compound exists as a dimeric species, offering a model system for indole dimer reactivity and in situ electrophilic generation. Essential for quinonoid dye synthesis and anti-biofilm SAR studies. Procure with confidence for differentiated research outcomes.

Molecular Formula C8H4ClNO
Molecular Weight 165.57 g/mol
Cat. No. B1643159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3h-indol-3-one
Molecular FormulaC8H4ClNO
Molecular Weight165.57 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=N2)Cl
InChIInChI=1S/C8H4ClNO/c9-8-7(11)5-3-1-2-4-6(5)10-8/h1-4H
InChIKeyYUPISCFUSYUGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3H-indol-3-one (CAS 612-54-4): A Specialized Indole Scaffold for Nucleophilic Substitution and Dye Synthesis


2-Chloro-3H-indol-3-one (also known as 2-chloroisatin or isatin α-chloride) is a chlorinated indole-3-one derivative with the molecular formula C₈H₄ClNO and a molecular weight of approximately 165.58 g/mol . This compound serves as a versatile electrophilic intermediate in organic synthesis, particularly for nucleophilic substitution reactions [1] and the preparation of quinonoid dyes [2]. However, reports indicate that pure 2-chloro-3H-indol-3-one has never been isolated; rather, its reported reactivity is attributable to its impure dimeric form, 2-(2,2-dichloro-2,3-dihydro-3-oxoindol-1-yl)-3H-indol-3-one [3]. This unusual structural characteristic fundamentally distinguishes it from related indole derivatives and must be considered in procurement and experimental design.

Why 2-Chloro-3H-indol-3-one Cannot Be Replaced by Isatin, 3-Chloroindole, or Other Indole Analogs


Generic substitution of 2-chloro-3H-indol-3-one with isatin, 3-chloroindole, or 2-chloroindole is precluded by divergent reactivity profiles. While isatin (indoline-2,3-dione) and 3-chloroindole participate in nucleophilic reactions at distinct positions, 2-chloro-3H-indol-3-one exhibits a unique dichotomy: with N- and S-nucleophiles it yields 3-substituted indol-2-ones, whereas with C-nucleophiles it can form either 3-substituted indol-2-ones or 2-substituted indol-3-ones [1]. This regiodivergence is absent in related analogs, making direct replacement impossible without altering reaction outcomes. Furthermore, the compound's documented instability and propensity to exist as a dimeric species [2] introduce handling and reproducibility considerations not encountered with more stable indole derivatives. These differential features necessitate careful, evidence-based selection.

Quantitative Differentiation of 2-Chloro-3H-indol-3-one from Closest Analogs


Nucleophilic Substitution Regioselectivity: 2-Chloro-3H-indol-3-one vs. Isatin

2-Chloro-3H-indol-3-one displays nucleophile-dependent regioselectivity. Reaction with N-nucleophiles (e.g., amines) yields exclusively 3-substituted indol-2-ones. In contrast, isatin, a common analog, undergoes nucleophilic attack at the C-3 carbonyl carbon, leading to 3-substituted oxindoles. The target compound thus provides access to a distinct 2-oxindole scaffold not available from isatin. [1]

Organic Synthesis Nucleophilic Substitution Regioselectivity

Antimicrobial Biofilm Inhibition: 2-Chloro-3H-indol-3-one vs. Reference Antibiotics

In a biofilm inhibition assay against Enterococcus faecalis, 2-chloro-3H-indol-3-one exhibited an IC50 of 125,000 nM (1.25 × 10⁵ nM) after 20 hours [1]. This level of activity, while modest, may be useful as a chemical probe for biofilm studies, particularly when compared to potent antibiotics like ciprofloxacin (MIC typically 0.5–2 μg/mL) which display over 100-fold higher potency but do not share the same indole scaffold.

Antimicrobial Biofilm Enterococcus faecalis

Dye Synthesis: Quinonoid Dye Formation with Phenols

Condensation of 2-chloro-3H-indol-3-one with phenols yields quinonoid dyes. Specifically, reaction with phenols having only one reactive position gives ortho-quinonoid dyes that exhibit intramolecular hydrogen bonding (confirmed by UV and NMR) [1]. This reactivity is not observed with isatin or 3-chloroindole, which lack the requisite electrophilic C-2 chloro substituent adjacent to the carbonyl.

Dye Chemistry Quinonoid Dyes Condensation

Structural Instability: Dimeric Nature vs. Monomeric Analogs

Contrary to its name, pure monomeric 2-chloro-3H-indol-3-one has never been isolated. Instead, the compound exists as the dimer 2-(2,2-dichloro-2,3-dihydro-3-oxoindol-1-yl)-3H-indol-3-one, and all reported reactions over 115 years (in 40 papers and 4 patents) are actually those of this impure dimer [1]. This contrasts sharply with stable monomeric analogs like isatin or 3-chloroindole, which are well-defined single entities.

Structural Characterization Chemical Stability Reactivity

Recommended Procurement and Application Scenarios for 2-Chloro-3H-indol-3-one


Synthesis of 3-Substituted Indol-2-one Scaffolds for Medicinal Chemistry

When the synthetic goal is a 3-substituted indol-2-one core (2-oxindole), 2-chloro-3H-indol-3-one offers a distinct advantage over isatin. Reacting the compound with N-nucleophiles provides exclusive access to this scaffold, enabling exploration of chemical space not reachable with isatin-based methods [1].

Preparation of Novel Quinonoid Dyes for Colorant or Sensor Applications

The condensation of 2-chloro-3H-indol-3-one with phenols yields ortho-quinonoid dyes with intramolecular hydrogen bonding [1]. This reactivity profile is not shared by 3-chloroindole or isatin, making the compound a unique entry point for developing new colorants or optical materials.

Biofilm Inhibition Studies in Antimicrobial Research

With a reported IC50 of 125 μM against Enterococcus faecalis biofilm formation [1], 2-chloro-3H-indol-3-one can serve as a low-potency control or a starting scaffold for SAR studies in anti-biofilm drug discovery, particularly when a indole-based chemotype is desired.

Mechanistic Studies Involving Dimeric Indole Species

Given that the compound exists as a dimeric species rather than a monomer [1], it is uniquely suited for investigations into the reactivity of indole dimers or as a source of in situ generated electrophilic indole species, providing a model system distinct from stable monomeric analogs.

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